N2-Cyclobutyl-N2-methylthiazole-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-Cyclobutyl-N2-methylthiazole-2,4-diamine is a chemical compound with the molecular formula C8H13N3S. It is a thiazole derivative, which is a class of compounds known for their diverse biological activities. Thiazole derivatives are often used in medicinal chemistry due to their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Cyclobutyl-N2-methylthiazole-2,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with methylthiazole-2,4-diamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N2-Cyclobutyl-N2-methylthiazole-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring is substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature around 25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature around 0-25°C.
Substitution: Alkyl halides, acyl chlorides; reaction temperature around 50-100°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N2-Cyclobutyl-N2-methylthiazole-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-Cyclobutyl-N2-methylthiazole-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N2-Cyclobutyl-N2-methylthiazole-2,4-diamine can be compared with other thiazole derivatives, such as:
- N2-Cyclopropyl-N2-methylthiazole-2,4-diamine
- N2-Cyclohexyl-N2-methylthiazole-2,4-diamine
- N2-Cyclobutyl-N2-ethylthiazole-2,4-diamine
Uniqueness
This compound is unique due to its specific cyclobutyl and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can affect the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H13N3S |
---|---|
Molecular Weight |
183.28 g/mol |
IUPAC Name |
2-N-cyclobutyl-2-N-methyl-1,3-thiazole-2,4-diamine |
InChI |
InChI=1S/C8H13N3S/c1-11(6-3-2-4-6)8-10-7(9)5-12-8/h5-6H,2-4,9H2,1H3 |
InChI Key |
XFYSOZQGXYIUNK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCC1)C2=NC(=CS2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.